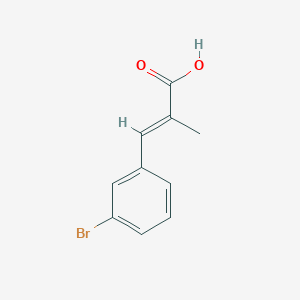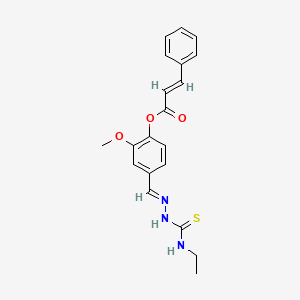
2-(5-Bromo-2,3-dioxoindol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of propionic acid with phosphorus trichloride and bromine at elevated temperatures . The reaction conditions are carefully controlled to ensure the complete bromination and subsequent formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reaction vessels, precise temperature control, and efficient purification techniques to obtain high yields of pure 2-(5-Bromo-2,3-dioxoindol-1-yl)propanoic acid .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-Bromo-2,3-dioxoindol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-2,3-dioxoindol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-2,3-dioxoindol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and indole nucleus play crucial roles in its biological activity. It can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(5-Fluoro-2,3-dioxoindol-1-yl)propanoic acid
- 2-(5-Methyl-2,3-dioxoindol-1-yl)propanoic acid
- 3-(2-Oxopyrrolidin-1-yl)propanoic acid
Uniqueness: 2-(5-Bromo-2,3-dioxoindol-1-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to participate in unique chemical reactions and exhibit particular biological activities that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C11H8BrNO4 |
|---|---|
Molekulargewicht |
298.09 g/mol |
IUPAC-Name |
2-(5-bromo-2,3-dioxoindol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H8BrNO4/c1-5(11(16)17)13-8-3-2-6(12)4-7(8)9(14)10(13)15/h2-5H,1H3,(H,16,17) |
InChI-Schlüssel |
ONWCJCQHDCUIHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043473.png)
![1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea](/img/structure/B12043476.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12043478.png)






![2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043540.png)

![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043557.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B12043564.png)

